molecular formula C9H7ClN2O3 B2759839 8-Formylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride CAS No. 2225146-81-4

8-Formylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride

Cat. No.: B2759839
CAS No.: 2225146-81-4
M. Wt: 226.62
InChI Key: BCXWXABMJCQBQW-UHFFFAOYSA-N
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Description

8-Formylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride is a functionalized heterocyclic building block designed for hit-to-lead optimization in drug discovery research. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, featured in several marketed drugs and clinical candidates for its diverse biological profile . This compound is strategically substituted with both a formyl group at the 8-position and a carboxylic acid at the 3-position, providing two distinct handles for synthetic elaboration through reactions such as condensation, amidation, and reductive amination. This makes it a versatile intermediate for constructing compound libraries or for conjugating with other pharmacophores. Researchers investigating Rab geranylgeranyl transferase (RGGT) inhibition may find this scaffold of particular interest, as closely related imidazo[1,2-a]pyridine-3-carboxylic acid derivatives have been identified as potent inhibitors that disrupt the prenylation of Rab GTPases, a process relevant to cancer and other diseases . Furthermore, the imidazo[1,2-a]pyridine scaffold is a prominent structure in anti-tuberculosis research, with advanced candidates like Telacebec (Q203) acting by inhibiting the QcrB subunit of the cytochrome bc 1 complex in Mycobacterium tuberculosis ,

Properties

IUPAC Name

8-formylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3.ClH/c12-5-6-2-1-3-11-7(9(13)14)4-10-8(6)11;/h1-5H,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXWXABMJCQBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)C=O)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225146-81-4
Record name 8-formylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Formylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with glyoxal to form the imidazo[1,2-a]pyridine core, followed by formylation and carboxylation reactions to introduce the formyl and carboxylic acid groups . The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high yield and purity .

Comparison with Similar Compounds

Structural Analogs: Carboxylic Acid Derivatives
Compound Name Molecular Formula Substituents Melting Point (°C) Key Spectral Data (¹H-NMR/IR) Source
Imidazo[1,2-a]pyridine-3-carboxylic acid C₈H₆N₂O₂ -COOH at 3-position 196–197 Not reported
Imidazo[1,2-a]pyridine-6-carboxylic acid C₈H₆N₂O₂ -COOH at 6-position 250 (dec.) Not reported
8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid HCl C₉H₉NO₃·HCl -CH₃ at 8-position, -COOH at 3 Not reported Not reported

Key Observations :

  • Positional Isomerism : The 3-carboxylic acid isomer (mp 196–197°C) is thermally stable compared to the 6-carboxylic acid isomer (mp 250°C with decomposition), likely due to differences in hydrogen-bonding networks .
Functional Group Variations: Esters and Halogenated Derivatives
Compound Name Molecular Formula Substituents Molecular Weight Key Applications Source
Ethyl 3-formylimidazo[1,2-a]pyridine-8-carboxylate C₁₁H₁₀N₂O₃ -COOEt at 8, -CHO at 3 218.21 Intermediate in organic synthesis
Ethyl 6-chloro-3-formylimidazo[1,2-a]pyridine-8-carboxylate C₁₁H₉ClN₂O₃ -Cl at 6, -COOEt at 8, -CHO at 3 252.66 Potential bioactive scaffold
3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid HCl C₉H₈ClFN₂O₂ -F at 3, -CH₃ at 8, -COOH at 2 230.62 Pharmaceutical intermediate

Key Observations :

  • Ester vs. Acid : Ethyl esters (e.g., C₁₁H₁₀N₂O₃) exhibit higher lipophilicity compared to carboxylic acids, favoring membrane permeability in drug design .
  • Halogenation : The chloro-substituted derivative (252.66 g/mol) may show enhanced bioactivity due to electron-withdrawing effects, while the fluoro analog (230.62 g/mol) benefits from metabolic stability .
Physicochemical and Spectroscopic Comparisons
  • ¹H-NMR : A related imidazopyridine derivative (C₉H₈N₂O) shows signals at δ9.90 (s, 1H, aldehyde) and δ8.40 (s, 1H, aromatic), aligning with the target compound’s expected formyl and aromatic proton shifts .
  • IR Spectroscopy : The absence of a carboxylic acid O-H stretch (~2500–3000 cm⁻¹) in ester derivatives contrasts with the target’s strong C=O stretches (formyl: ~1635 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) .
Salt Forms and Solubility
  • The hydrochloride salt of the target compound likely improves aqueous solubility compared to free acids (e.g., Imidazo[1,2-a]pyridine-3-carboxylic acid) .
  • The methyl-substituted hydrochloride analog (C₉H₉NO₃·HCl) shares this salt-enhanced solubility profile but lacks the formyl group’s reactivity .

Biological Activity

8-Formylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. It has garnered interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H6N2O3HClC_9H_6N_2O_3\cdot HCl. The compound features a formyl group (-CHO) and a carboxylic acid group (-COOH), which contribute to its reactivity and biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular Weight210.61 g/mol
Melting PointNot specified
SolubilitySoluble in water
Chemical ClassHeterocyclic compound

Enzyme Inhibition

Research indicates that this compound acts as a CYP1A2 inhibitor , which is significant in drug metabolism and pharmacokinetics. Inhibition of this enzyme can affect the metabolism of various therapeutic agents, leading to altered drug efficacy and safety profiles.

Anticancer Properties

Studies have demonstrated the compound's potential as an anticancer agent . It has shown cytotoxic effects against various cancer cell lines, including HeLa cells. In one study, compounds derived from imidazo[1,2-a]pyridine were screened for their ability to inhibit Rab geranylgeranylation, a process crucial for cancer cell proliferation. The most active derivatives exhibited IC50 values below 150 μM, indicating significant cytotoxicity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Its structural features allow it to interact with microbial targets, potentially leading to the development of new antibiotics. The presence of both formyl and carboxylic acid groups enhances its reactivity towards bacterial enzymes and receptors.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Interaction : The compound binds to CYP enzymes, inhibiting their activity and altering metabolic pathways.
  • Cellular Uptake : Its structural properties facilitate cellular uptake, allowing it to reach intracellular targets effectively.
  • Modulation of Signaling Pathways : By inhibiting key enzymes involved in cell signaling (e.g., Rab proteins), the compound disrupts pathways essential for cancer cell survival and proliferation.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of Imidazo[1,2-a]pyridine Core : This is achieved through the condensation of 2-aminopyridine with glyoxal.
  • Introduction of Functional Groups : Subsequent reactions introduce the formyl and carboxylic acid groups.

Table 2: Synthetic Routes

StepReaction TypeKey Reagents
Step 1Condensation2-Aminopyridine, Glyoxal
Step 2FormylationFormic Acid or Acetic Anhydride
Step 3CarboxylationCarbon Dioxide or Carboxylic Acid

Case Study 1: Cytotoxicity in Cancer Cells

In a study evaluating various imidazo[1,2-a]pyridine derivatives, it was found that compounds with specific substitutions at the C6 position exhibited significant cytotoxicity against HeLa cells. The most potent compounds disrupted Rab11A prenylation at concentrations as low as 25 μM, demonstrating their potential as anticancer agents .

Case Study 2: Antimicrobial Activity Assessment

Another investigation assessed the antimicrobial efficacy of derivatives of imidazo[1,2-a]pyridine against Mycobacterium smegmatis. Results indicated that certain derivatives exhibited a dose-dependent reduction in viable bacterial counts, suggesting potential applications in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-formylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via substitution and coupling reactions using intermediates like ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate, which undergoes hydrolysis to yield the carboxylic acid moiety. Structural characterization employs techniques such as 1^1H/13^13C NMR, IR spectroscopy, and mass spectrometry . Key intermediates are validated using SMILES and InChIKey identifiers to confirm regioselectivity and purity .

Q. How can researchers ensure reproducibility in synthesizing imidazo[1,2-a]pyridine derivatives under anhydrous conditions?

  • Methodology : Anhydrous conditions are critical to suppress side reactions (e.g., hydrolysis of formyl groups). Use of molecular sieves, inert gas atmospheres, and rigorously dried solvents is recommended. Reaction progress can be monitored via TLC or HPLC, with purity assessed by elemental analysis and melting point consistency .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) elucidate the adsorption behavior of imidazo[1,2-a]pyridine derivatives on metal surfaces?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p) level calculates electron density distributions and Fukui indices to identify reactive sites. Molecular dynamics simulations model adsorption onto surfaces (e.g., α-Fe2_2O3_3) by analyzing binding energies and orientation of functional groups (formyl, carboxylic acid) . Experimental polarization studies validate adsorption isotherms (e.g., Langmuir model) .

Q. What strategies resolve contradictions between experimental inhibition efficiency and theoretical predictions for imidazo[1,2-a]pyridine-based inhibitors?

  • Methodology : Cross-validation is essential. For example, if inhibition efficiency plateaus at high concentrations despite theoretical models predicting continued improvement, assess surface coverage limits via AFM or SEM. Reconcile discrepancies by adjusting computational parameters (e.g., solvation effects, protonation states) .

Q. How can one-pot synthesis and transition-metal-free approaches improve scalability for imidazo[1,2-a]pyridine derivatives?

  • Methodology : One-pot procedures reduce purification steps and improve yields by optimizing reactant stoichiometry and temperature. Metal-free routes (e.g., formimidamide chemistry) avoid Pd-catalyzed cross-coupling limitations, leveraging Mannich-type cyclization with quantum chemical analysis to confirm low activation barriers .

Experimental Design and Optimization

Q. What factors influence regioselectivity in Friedel-Crafts acylation of imidazo[1,2-a]pyridines?

  • Methodology : Lewis acid catalysts (e.g., AlCl3_3) and solvent polarity direct acylation to the C-3 position. Monitor reaction progress via 1^1H NMR to detect byproducts. High-resolution mass spectrometry confirms product identity, while X-ray crystallography resolves ambiguous regiochemistry .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

  • Methodology : Conduct accelerated stability studies under varying pH (2–10) and temperatures (25–60°C). Use HPLC to quantify degradation products (e.g., decarboxylation or formyl group hydrolysis). Buffer systems (e.g., phosphate, acetate) stabilize the compound in acidic conditions .

Data Analysis and Mechanistic Insights

Q. How can quantum mechanical calculations explain the reaction mechanism of 3-substituted imidazo[1,2-a]pyridine synthesis?

  • Methodology : Transition state analysis via DFT identifies key intermediates (e.g., dimethyliminium groups) that lower activation energy for cyclization. Compare computed IR spectra with experimental data to validate intermediates. Kinetic isotope effects (KIEs) probe rate-determining steps .

Q. What analytical techniques differentiate polymorphic forms of imidazo[1,2-a]pyridine hydrochloride salts?

  • Methodology : X-ray powder diffraction (XRPD) and DSC identify polymorphs. Solid-state NMR distinguishes protonation states, while solubility studies in biorelevant media (FaSSIF/FeSSIF) correlate crystal forms with bioavailability .

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